Ethyl cyclohexanecarboxylate

Overview

Description

Mechanism of Action

Target of Action

Ethyl cyclohexanecarboxylate is an ethyl ester resulting from the formal condensation of the carboxy group of cyclohexanecarboxylic acid with ethanol . It is a volatile organic compound and is primarily used as a flavoring agent . The primary targets of this compound are the taste and odor receptors in humans .

Mode of Action

As a flavoring agent, this compound interacts with the taste and odor receptors in the human body It binds to these receptors and triggers a signal transduction pathway that leads to the perception of flavor

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. As a volatile organic compound, it is likely to be rapidly absorbed and distributed throughout the body. It is metabolized by the body and found in faeces . More research is needed to fully understand the pharmacokinetics of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclohexanecarboxylic acid and ethanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl cyclohexanecarboxylate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclohexanecarboxylic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Cyclohexanecarboxylic acid and ethanol.

Reduction: Cyclohexanemethanol.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl cyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Biology: Studied for its role as a plant and human metabolite.

Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

Comparison with Similar Compounds

Ethyl cyclohexanecarboxylate can be compared with other similar compounds such as:

Ethyl benzoate: Another ethyl ester with a benzene ring instead of a cyclohexane ring.

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Cyclohexanecarboxylic acid: The parent acid of this compound.

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its role as a flavoring agent and its presence in various biological systems further highlight its uniqueness .

Biological Activity

Ethyl cyclohexanecarboxylate (ECC) is an organic compound classified as a carboxylic acid ester, with the chemical formula and CAS number 3289-28-9. This compound has garnered attention in various fields, including food science, pharmacology, and organic chemistry, due to its unique properties and potential applications.

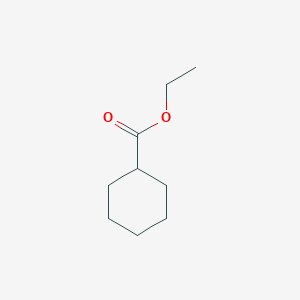

This compound is characterized by a cyclohexane ring attached to a carboxylate group. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Weight : 156.22 g/mol

- Chemical Structure :

This structure plays a significant role in its biological activity, influencing its interactions with biological systems.

Metabolism and Hydrolysis

The biological activity of ECC is closely linked to its metabolic pathways. Upon ingestion, ECC undergoes hydrolysis primarily in the gastrointestinal tract. Studies have shown that approximately 20% of ECC is hydrolyzed in gastric fluid within 6 hours, with higher rates observed in intestinal fluid (up to 50% hydrolysis) . The hydrolysis products include cyclohexanecarboxylic acid and ethanol, which may further participate in various metabolic processes .

Pharmacological Potential

Research indicates that ECC may exhibit several pharmacological properties:

- Flavoring Agent : ECC is used as a flavoring agent in food products due to its pleasant fruity aroma. This interaction with taste receptors suggests potential applications in food science .

- Therapeutic Applications : Preliminary studies have explored the compound's potential therapeutic effects, particularly in relation to its metabolites. However, comprehensive studies on its pharmacodynamics and pharmacokinetics remain limited .

Case Study 1: Hydrolysis in Gastrointestinal Tract

A study conducted by Moran & Tyburcy (1979) investigated the hydrolysis of ECC in simulated gastric and intestinal fluids. The findings revealed that:

- After 2 hours in gastric fluid, approximately 20% of ECC was hydrolyzed.

- In simulated intestinal fluid, the hydrolysis rate increased significantly, reaching 50% after 5 hours.

These results highlight the compound's stability and reactivity under physiological conditions, which is crucial for understanding its bioavailability and potential effects on human health .

Case Study 2: Flavor Profile Analysis

In a sensory analysis of various flavor compounds, ECC was identified as a key contributor to the aroma profile of certain food products, such as olives. Its presence was noted both in imported and domestic varieties, indicating its relevance in food quality assessment . This underscores the importance of ECC not only as a flavoring agent but also as a marker for food authenticity.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Hydrolysis | Hydrolyzed to cyclohexanecarboxylic acid and ethanol; significant rates observed in gastrointestinal fluids. |

| Flavoring Agent | Contributes to fruity flavors; utilized in food products for sensory appeal. |

| Therapeutic Potential | Investigated for possible health benefits; limited research on pharmacological effects. |

Properties

IUPAC Name |

ethyl cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-11-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOYCHKVKWDMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062958 | |

| Record name | Cyclohexanecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; cheese-like odour | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

82.00 °C. @ 12.00 mm Hg | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.966-0.978 (20°) | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3289-28-9 | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87937T10YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the analytical techniques used to identify Ethyl cyclohexanecarboxylate in complex mixtures?

A1: Gas chromatography coupled with either a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) has been successfully employed to identify and quantify this compound in complex mixtures. [, ]. In the context of detecting adulteration in extra virgin olive oil, HS-SPME-GC-MS analysis proved valuable in identifying the compound as a potential adulterant marker due to its presence in adulterated samples. []

Q2: How does the structure of this compound influence its reactivity in alkaline hydrolysis reactions?

A2: The presence of a cyclohexane ring in this compound introduces steric factors that affect its reactivity. Research on the alkaline hydrolysis of substituted cyclohexanecarboxylates, including this compound, has shown that its reactivity is influenced by the solvent used. []. In alcoholic solvents, trans-4-t-butylcyclohexanecarboxylate, which has a bulky t-butyl group, reacts faster than this compound. Conversely, in dioxan-water mixtures, this compound exhibits higher reactivity. This difference highlights the influence of the solvent on the conformational equilibrium of the cyclohexane ring and its impact on the accessibility of the ester group to the nucleophilic attack by hydroxide ions.

Q3: Has this compound been explored in the context of material science and liquid crystal applications?

A3: While not a liquid crystal itself, this compound has been used as a component in liquid crystal mixtures. Specifically, it acts as the "host" in a guest-host system. []. Researchers incorporated photochromic azobenzene derivatives as "guests" within an this compound-based liquid crystal matrix. They investigated the ability of these azobenzene guests to induce photochemical phase transitions within the liquid crystal mixture upon exposure to UV light. Their findings showed that the effectiveness of these photochemical phase transitions was linked to how well the guest molecules aligned within the this compound host.

Q4: Are there any reported synthetic applications of this compound?

A4: this compound serves as a starting material in the synthesis of dimethylaminosulfonylmethyl cyclohexyl ketone. [] This synthesis involves reacting this compound with lithium dimethylaminosulfonyl carbanion, generated from N,N-dimethylmethanesulfonamide and n-butyllithium, in tetrahydrofuran. This reaction results in the formation of the desired ketone with good yield. This highlights the utility of this compound as a building block for more complex molecules.

Q5: Can this compound be selectively reduced to its corresponding aldehyde?

A5: Yes, potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) has been identified as a chemoselective reducing agent capable of transforming this compound to its corresponding aldehyde in high yield. []. This selectivity is noteworthy because it allows for the reduction of the ester group without affecting other potentially reducible functional groups, such as nitriles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.